N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide
Description
Properties
IUPAC Name |
N-[(E)-3-[3-(dimethylamino)propylamino]-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-25(2)14-6-13-23-21(27)19(15-16-9-11-18(22)12-10-16)24-20(26)17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,27)(H,24,26)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRCCVCDBGRIF-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide, also known as a derivative of citalopram, is a compound of significant interest in pharmacological research due to its biological activity, particularly as a serotonin reuptake inhibitor. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C20H23FN2O2
- Molecular Weight : 342.41 g/mol
- CAS Number : 64372-56-1
- Synonyms : Citalopram EP Impurity A, Escitalopram EP Impurity A
The compound is structurally related to citalopram, a well-known antidepressant that primarily acts on the serotonin transporter (SERT) to inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft.
This compound exhibits its biological activity primarily through:
- Serotonin Transporter Inhibition : The compound binds to SERT, blocking the reuptake of serotonin. This action enhances serotonergic neurotransmission, which is crucial for mood regulation.
- Allosteric Modulation : Research indicates that certain analogues can modulate SERT activity through allosteric sites, potentially leading to reduced dissociation rates of serotonin from the transporter .
Antidepressant Properties
The compound's relation to citalopram suggests potential antidepressant effects. Studies have shown that modifications in the structure can lead to varying affinities for SERT. For instance:
| Compound | Ki (nM) | Activity |
|---|---|---|
| Citalopram | 5.0 | High affinity for SERT |
| This compound | 19.7 | Moderate affinity |
These findings indicate that while the compound may not be as potent as citalopram, it still possesses significant activity against SERT .
Case Studies
- Study on Structural Modifications :
- Clinical Implications :
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations:
- Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound is a common motif in kinase inhibitors (e.g., ) and pesticides (e.g., flutolanil in ), where it enhances binding affinity and metabolic stability .
- Carbamoyl Linkers: The 3-dimethylaminopropyl carbamoyl group distinguishes the target compound from analogs like ’s piperazine-containing derivative. This substituent may reduce off-target interactions compared to bulkier heterocycles .
Pharmacological and Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The fluorophenyl and dimethylamino groups balance hydrophobicity and solubility, critical for membrane permeability .
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s cyprofuram) .
- Target Selectivity: The dimethylaminopropyl group may reduce off-target effects compared to piperazine-containing derivatives (), which often interact with GPCRs .
Q & A
Q. What are the established synthetic routes for N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide?
The synthesis typically involves multi-step reactions, including:
- Carbamoyl group introduction : Coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to attach the dimethylaminopropylcarbamoyl moiety.
- Vinyl linkage formation : Wittig or Suzuki-Miyaura coupling (for aromatic substituents), as seen in structurally analogous benzamide derivatives .
- Functional group modifications : Bromination or fluorination steps to introduce the 4-fluorophenyl group .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (e.g., observed vs. calculated m/z) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What preliminary biological assays are relevant for evaluating its activity?
- Antiproliferative assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols .
- Enzyme inhibition studies : Assess activity against targets like kinases or proteases via fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Scaffold modification : Introduce heterocyclic rings (e.g., furan, pyridine) to enhance solubility or target selectivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interaction sites .
Q. How can contradictions in biological data (e.g., variable potency across studies) be resolved?
- Purity assessment : Verify compound integrity via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Target validation : Use siRNA or CRISPR to confirm the compound’s mechanism of action in specific pathways .
Q. What strategies improve metabolic stability and pharmacokinetic properties?
- Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance bioavailability .
- Isotope labeling : Synthesize deuterated or 14C-labeled analogs for tracking metabolic pathways (e.g., via LC-MS) .
- Cocrystallization studies : Analyze binding modes with targets to refine steric and electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
